molecular formula C17H11BrCl2N2O2 B11177119 N-(4-bromophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 5547-99-9

N-(4-bromophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11177119
CAS No.: 5547-99-9
M. Wt: 426.1 g/mol
InChI Key: YVBCLQQPCAJWPP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of bromine, chlorine, and oxazole moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

The synthesis of N-(4-bromophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine and chlorine substituents: Halogenation reactions using bromine and chlorine sources are employed to introduce these substituents onto the phenyl rings.

    Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an amine source under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-bromophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

N-(4-bromophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-bromophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-bromophenyl)-3-(2,6-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Similar structure but with fluorine atoms instead of chlorine.

    N-(4-bromophenyl)-3-(2,6-dichlorophenyl)-5-ethyl-1,2-oxazole-4-carboxamide: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

CAS No.

5547-99-9

Molecular Formula

C17H11BrCl2N2O2

Molecular Weight

426.1 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H11BrCl2N2O2/c1-9-14(17(23)21-11-7-5-10(18)6-8-11)16(22-24-9)15-12(19)3-2-4-13(15)20/h2-8H,1H3,(H,21,23)

InChI Key

YVBCLQQPCAJWPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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